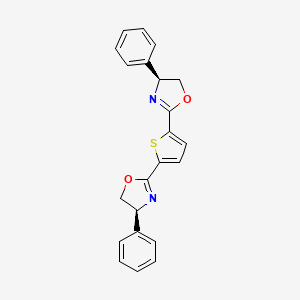
2,5-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene is a chiral compound that features a thiophene core substituted with two oxazoline rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene typically involves the reaction of thiophene-2,5-dicarboxylic acid with enantiopure amino alcohols. The process includes the formation of oxazoline rings through cyclization reactions. Common reagents used in this synthesis include phosphorus pentasulfide (P4S10) and various catalysts to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2,5-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene undergoes several types of chemical reactions, including:
Oxidation: Conversion to thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Hydrogenation and reductive desulfurization to produce sulfur-free products.
Substitution: Reactions involving the replacement of functional groups on the thiophene ring.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Uses reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Employs halogenating agents or nucleophiles under various conditions.
Major Products
The major products formed from these reactions include thiophene oxides, reduced thiophene derivatives, and substituted thiophenes, which can be further utilized in various applications .
科学的研究の応用
2,5-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene has diverse applications in scientific research:
作用機序
The mechanism of action of 2,5-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene involves its interaction with molecular targets through its chiral oxazoline rings. These interactions can influence various biochemical pathways, making it a valuable compound in asymmetric synthesis and catalysis .
類似化合物との比較
Similar Compounds
2,5-Bis(phenylethynyl)thiophene: Known for its luminescent properties and used in photophysical studies.
2,5-Bis(tributylstannyl)thiophene: Utilized in organotin chemistry and as a precursor for other thiophene derivatives.
Uniqueness
2,5-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene stands out due to its chiral nature and the presence of oxazoline rings, which enhance its utility in asymmetric synthesis and catalysis compared to other thiophene derivatives .
特性
分子式 |
C22H18N2O2S |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
(4S)-4-phenyl-2-[5-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]thiophen-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H18N2O2S/c1-3-7-15(8-4-1)17-13-25-21(23-17)19-11-12-20(27-19)22-24-18(14-26-22)16-9-5-2-6-10-16/h1-12,17-18H,13-14H2/t17-,18-/m1/s1 |
InChIキー |
KBTIDPIDQGWKFD-QZTJIDSGSA-N |
異性体SMILES |
C1[C@@H](N=C(O1)C2=CC=C(S2)C3=N[C@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1C(N=C(O1)C2=CC=C(S2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



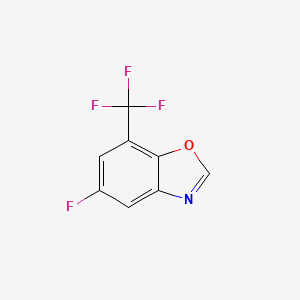


![4-[(2Z)-2-(8-oxoquinolin-5-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B12875805.png)
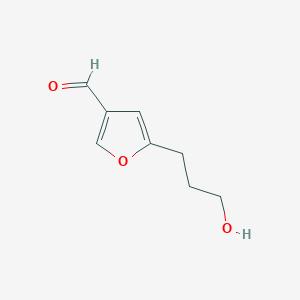

![2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12875826.png)
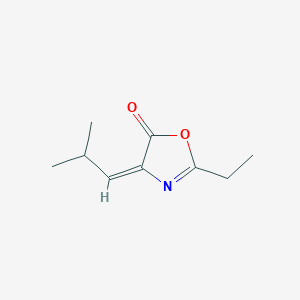
![4-Iodo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875841.png)
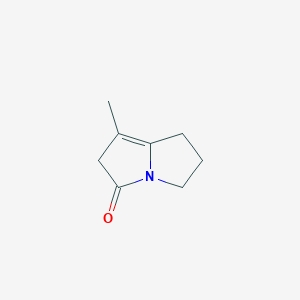
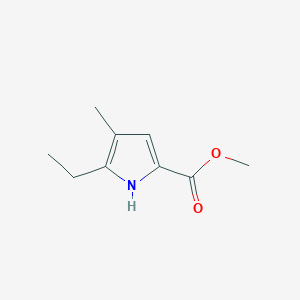
![(R)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12875860.png)
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)-](/img/structure/B12875864.png)
